molecular formula C15H17NO2 B5714207 3-(4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one

3-(4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one

Cat. No.: B5714207
M. Wt: 243.30 g/mol
InChI Key: LGCGJYJJZMZAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylanilino)-1-(5-methylfuran-2-yl)propan-1-one is an organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one typically involves the reaction of 4-methylaniline with 5-methylfuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is monitored closely. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylanilino)-1-(5-methylfuran-2-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different derivatives.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Methylanilino)-1-(5-methylfuran-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylanilino)-1-(5-methylthiophen-2-yl)propan-1-one
  • 3-(4-Methylanilino)-1-(5-methylpyridin-2-yl)propan-1-one
  • 3-(4-Methylanilino)-1-(5-methylbenzofuran-2-yl)propan-1-one

Uniqueness

What sets 3-(4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one apart from similar compounds is its specific combination of aromatic and heterocyclic structures, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.

Properties

IUPAC Name

3-(4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-3-6-13(7-4-11)16-10-9-14(17)15-8-5-12(2)18-15/h3-8,16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCGJYJJZMZAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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